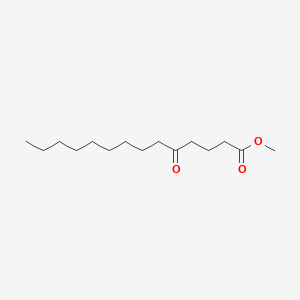

5-Oxomyristic acid methyl ester

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

16424-30-9 |

|---|---|

Molecular Formula |

C15H28O3 |

Molecular Weight |

256.38 g/mol |

IUPAC Name |

methyl 5-oxotetradecanoate |

InChI |

InChI=1S/C15H28O3/c1-3-4-5-6-7-8-9-11-14(16)12-10-13-15(17)18-2/h3-13H2,1-2H3 |

InChI Key |

LNIUJLXKVNOPDU-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(=O)CCCC(=O)OC |

Canonical SMILES |

CCCCCCCCCC(=O)CCCC(=O)OC |

Origin of Product |

United States |

Advanced Analytical and Characterization Techniques for 5 Oxomyristic Acid Methyl Ester

Chromatographic Separation Techniques

Chromatography stands as a cornerstone for the analysis of fatty acid methyl esters (FAMEs) and their derivatives. Both gas and liquid chromatography offer powerful means for the separation of these compounds from intricate mixtures.

Gas Chromatography (GC) for fatty acid methyl ester analysis

Gas chromatography (GC) is a primary and widely adopted technique for the analysis of FAMEs due to their volatility and thermal stability. restek.comgcms.cz The conversion of fatty acids to their methyl esters is a critical step that enhances their volatility, improves peak shape, and reduces the potential for adsorption issues within the GC system. restek.comgcms.czsigmaaldrich.com GC, often coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS), allows for the detailed profiling of fatty acids in various samples. gcms.czsigmaaldrich.com The choice of the GC column is paramount, with capillary columns offering significantly higher efficiency for separating complex mixtures compared to older packed column technology. gcms.cz

For the analysis of FAMEs, columns with polar stationary phases, such as those with polyethylene (B3416737) glycol (Carbowax-type) or biscyanopropyl phases, are frequently used. restek.comgcms.cz These phases enable the separation of FAMEs based not only on their boiling points but also on their degree and type of unsaturation, including the resolution of cis and trans isomers. gcms.czsigmaaldrich.comrestek.com The selection of the appropriate column and the optimization of GC parameters, such as oven temperature programming and carrier gas flow rate, are essential for achieving the desired separation of individual FAMEs, including oxo-FAMEs like 5-Oxomyristic acid methyl ester. sigmaaldrich.comthermofisher.com

To render fatty acids, including oxo-fatty acids, suitable for GC analysis, they must first be converted into their more volatile methyl ester derivatives. restek.comsigmaaldrich.com This process, known as derivatization or esterification, neutralizes the polar carboxyl group, which can otherwise lead to poor chromatographic performance due to issues like peak tailing and adsorption. sigmaaldrich.com Several derivatization protocols are commonly employed, each with its own set of advantages and specific applications.

A widely used method involves acid-catalyzed esterification. aocs.org Reagents such as boron trifluoride (BF₃) in methanol (B129727) or anhydrous methanolic hydrogen chloride are frequently utilized. aocs.orgnih.govresearchgate.net The reaction typically involves heating the lipid sample with the derivatizing agent to facilitate the conversion to FAMEs. sigmaaldrich.comnih.gov For instance, a common procedure involves heating the sample with BCl₃-methanol at 60°C for a short period. sigmaaldrich.com Another approach is base-catalyzed transesterification, which is often faster and can be performed under milder conditions, using reagents like sodium methoxide (B1231860) or potassium hydroxide (B78521) in methanol. nih.govnih.gov

The choice of derivatization method can depend on the nature of the sample and the specific fatty acids being analyzed. For example, some methods are more suitable for free fatty acids, while others are designed for esterified fatty acids within complex lipids like triglycerides or phospholipids. nih.govnih.gov After derivatization, the resulting FAMEs are typically extracted into a nonpolar solvent, such as hexane, before injection into the GC system. sigmaaldrich.comnih.gov

Table 1: Common Derivatization Reagents for GC Analysis of Fatty Acids

| Reagent | Catalyst Type | Typical Reaction Conditions | Notes |

| Boron Trifluoride-Methanol (BF₃-Methanol) | Acid | Heating required | A widely used and effective reagent. aocs.orgnih.gov |

| Methanolic HCl | Acid | Heating often required | Prepared by bubbling dry HCl gas into methanol. aocs.orgnih.govresearchgate.net |

| Methanolic Sulfuric Acid | Acid | Heating required | An alternative to methanolic HCl. aocs.org |

| Sodium Methoxide in Methanol | Base | Can be performed at room temperature | A rapid method for transesterification. nih.gov |

| (Trimethylsilyl)diazomethane (TMS-DM) | --- | --- | Used for esterification of free fatty acids. nih.gov |

For highly complex samples containing numerous fatty acid isomers, conventional one-dimensional gas chromatography (1D-GC) may not provide sufficient resolution. gcms.cz In such cases, comprehensive two-dimensional gas chromatography (GC×GC) emerges as a powerful analytical tool. gcms.czchula.ac.th GC×GC utilizes two columns with different stationary phase selectivities connected in series via a modulator. chula.ac.th This setup allows for enhanced separation by subjecting the analytes to two independent separation mechanisms.

The improved separation power of GC×GC leads to a significant increase in peak capacity, allowing for the resolution of co-eluting compounds that would overlap in a 1D-GC analysis. gcms.czresearchgate.net This is particularly beneficial for the separation of FAME isomers that differ subtly in their structure, such as positional or geometric isomers. gcms.cz When coupled with a time-of-flight mass spectrometer (TOF-MS), GC×GC provides both high-resolution separation and detailed mass spectral information, facilitating the confident identification of a large number of compounds in a single analysis. gcms.czresearchgate.net The resulting data is often visualized as a two-dimensional contour plot, where compounds are separated based on their retention times on both columns, providing a clear visual representation of the sample's complexity. gcms.cz

Liquid Chromatography (LC) for FAME and oxo-FAME analysis

Liquid chromatography (LC) provides a valuable alternative and complementary technique to GC for the analysis of FAMEs and oxo-FAMEs. researchgate.netcore.ac.uk LC methods are particularly useful for the analysis of less volatile or thermally labile compounds that are not amenable to GC analysis without derivatization.

High-performance liquid chromatography (HPLC) is a versatile technique that can be used for both the quantitative analysis of total FAMEs and the separation of individual fatty acid derivatives. researchgate.netcore.ac.uk Reversed-phase HPLC, using columns with nonpolar stationary phases like C18, is commonly employed for the separation of FAMEs. nih.govnih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, and a gradient elution is often used to achieve optimal separation of a wide range of FAMEs. researchgate.netnih.gov

Applications of HPLC-UV and HILIC-MS in lipidomics

HPLC coupled with an ultraviolet (UV) detector (HPLC-UV) is a widely used method for the analysis of FAMEs. researchgate.netcore.ac.uk While saturated FAMEs lack a strong chromophore, they can be detected at low UV wavelengths, typically around 205 nm. researchgate.net For enhanced sensitivity and selectivity, derivatization with a UV-active label can be employed. mdpi.com HPLC-UV methods have been successfully developed for the simultaneous determination of various lipid classes, including FAMEs, in different sample types. researchgate.netcore.ac.uk These methods offer good repeatability, linearity, and sensitivity for the quantification of FAMEs. researchgate.net

Hydrophilic interaction liquid chromatography (HILIC) is another powerful LC technique that is well-suited for the separation of polar compounds. nih.gov In the context of lipidomics, HILIC is particularly valuable for the analysis of polar lipids and metabolites. nih.gov When coupled with mass spectrometry (HILIC-MS), it provides a highly sensitive and selective platform for the simultaneous profiling of a wide range of molecules from a single sample extract. nih.govnih.gov This approach is beneficial for studying the complex interplay between different lipid species and other metabolites within a biological system. HILIC-MS has been successfully applied to the analysis of various lipid classes, including the separation of artificially generated methyl esters of phosphatidic acids. nih.gov

Table 2: Comparison of HPLC-UV and HILIC-MS for Lipid Analysis

| Technique | Principle | Typical Analytes | Detector | Key Advantages |

| HPLC-UV | Separation based on polarity using a reversed-phase column. | FAMEs, other lipid classes. researchgate.netcore.ac.uk | UV Detector | Robust, quantitative, widely available. researchgate.netmdpi.com |

| HILIC-MS | Separation of polar compounds on a hydrophilic stationary phase. | Polar lipids, metabolites. nih.gov | Mass Spectrometer | High sensitivity, high selectivity, suitable for complex mixtures. nih.govnih.gov |

Isotopic Analysis and Labeling Strategies

Stable isotope-coded fatty acid transmethylation for comparative analysis of protein S-fatty acylation

A powerful application involving derivatives of fatty acids is the study of protein S-fatty acylation, a post-translational modification where a fatty acid is attached to a cysteine residue of a protein. A mass spectrometry-based protocol using stable isotope-coded fatty acid transmethylation (iFAT) allows for the qualitative and comparative analysis of this modification. nih.govresearchgate.net

In the iFAT approach, proteins from two different cellular states (e.g., control vs. treated) are separated, typically by polyacrylamide gel electrophoresis (PAGE). nih.gov The protein bands of interest are then excised from the gel. An in-gel transmethylation reaction is performed using either normal methanol (d₀-methanol) for one sample or a stable isotope-labeled methanol (d₃-methanol) for the other. nih.govresearchgate.net This reaction cleaves the fatty acid from the protein and simultaneously forms the corresponding fatty acid methyl ester (FAME) or its deuterated analog.

The resulting FAMEs are then extracted and analyzed by GC-MS. The unlabeled and labeled FAMEs will have different molecular weights but will co-elute from the GC column. By comparing the intensities of the ion pairs for the unlabeled and labeled FAMEs in the mass spectrum, the relative levels of S-fatty acylation for a specific fatty acid can be accurately quantified between the two samples. nih.govresearchgate.net This technique is highly sensitive, with detection limits in the picogram range, and avoids the use of hazardous radioactive isotopes. researchgate.net While this method is broadly applicable to various fatty acids, it can be adapted to study the S-acylation with oxo-fatty acids like 5-oxomyristic acid, providing insights into its potential role in protein function and regulation.

Determination of δ13C values using gas chromatography-combustion-isotope ratio mass spectrometry

The determination of stable carbon isotope ratios (δ13C) provides valuable insights into the origin and metabolic history of organic compounds. For fatty acid derivatives like this compound, gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) is a powerful analytical technique for compound-specific isotope analysis. researchgate.netnih.gov This method combines the high-resolution separation capability of gas chromatography with the high-precision isotope ratio measurement of mass spectrometry. nih.govcreative-proteomics.com

The process begins with the introduction of the sample into the gas chromatograph, where individual compounds in the mixture are separated based on their physicochemical properties as they pass through a capillary column. gcms.cz For fatty acid analysis, they are typically converted into their more volatile and thermally stable fatty acid methyl ester (FAME) derivatives, such as this compound, prior to injection. gcms.czresearchgate.net As the separated compounds, including this compound, elute from the GC column, they are passed through a combustion interface. nih.govresearchgate.net In this interface, which contains an oxidant like cupric oxide at high temperatures (e.g., 750 °C), the organic compound is quantitatively combusted into carbon dioxide (CO₂) and water (H₂O). researchgate.netscripps.edu

The resulting CO₂ gas is then introduced into the ion source of the isotope ratio mass spectrometer. researchgate.net The IRMS measures the relative abundance of the different isotopic masses of CO₂ (specifically, mass-to-charge ratios m/z 44 for ¹²C¹⁶O₂, m/z 45 for ¹³C¹⁶O₂ and ¹²C¹⁷O¹⁶O, and m/z 46 for other isotopologues). researchgate.net From the ratio of m/z 45 to 44, the instrument calculates the δ13C value of the combusted compound. researchgate.net This value is expressed in parts per thousand (‰) relative to the Vienna Pee Dee Belemnite (VPDB) international standard. researchgate.netresearchgate.net A crucial step in the data processing is the correction for the carbon atom added from the methanol during the esterification process to form the methyl ester, ensuring the final δ13C value accurately reflects the original fatty acid. nih.govnih.gov

Detailed Research Findings

Research utilizing GC-C-IRMS has demonstrated its high precision and sensitivity for the δ13C analysis of fatty acid methyl esters. thermofisher.com The technique is invaluable for applications such as food authentication, metabolic studies, and environmental research. researchgate.netnih.gov The δ13C value of a plant-derived fatty acid is largely influenced by the photosynthetic pathway of the source plant, with a significant difference of approximately 15-20‰ observed between C3 and C4 plants. nih.govthermofisher.com This allows researchers to trace dietary sources and detect adulteration in food products. thermofisher.com

The ability to obtain highly precise δ13C values from sub-picomole amounts of a compound underscores the power of GC-C-IRMS. thermofisher.com This sensitivity allows for the analysis of trace components in complex mixtures and is essential for studies involving isotopically labeled tracers in metabolic research. nih.govthermofisher.com

Interactive Data Table: Natural Abundance δ13C Measurement Precision for Methyl Myristate (C14:0 FAME)

The following table presents data from a dilution series of methyl myristate, a compound structurally similar to this compound. It illustrates the high precision of δ13C measurements obtained via GC-C-IRMS across a range of concentrations. This data is representative of the analytical performance expected for the analysis of this compound. thermofisher.com

| Sample Amount on Column (ng) | Sample Amount on Column (pmol) | Mean δ13C (‰) | Standard Deviation (1σ) |

|---|---|---|---|

| 10 | 41 | -30.2 | 0.13 |

| 5 | 20.5 | -30.1 | 0.18 |

| 2 | 8.2 | -30.3 | 0.25 |

| 1 | 4.1 | -30.2 | 0.35 |

| 0.5 | 2.05 | -30.4 | 0.50 |

| 0.2 | 0.82 | -30.3 | 0.80 |

Biological and Biochemical Research on Oxo Myristic Acid Methyl Esters

Roles in Cellular Signaling and Regulatory Pathways

Oxo-fatty acids are recognized for their capacity to act as signaling molecules, influencing cellular functions through interaction with specific protein targets and participating in communication systems.

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors to regulate the expression of genes involved in metabolism and cellular development. wikipedia.org These receptors are activated by the binding of ligands, which include free fatty acids and their derivatives. wikipedia.orgmdpi.com The PPAR family consists of three main subtypes: PPARα, PPARγ, and PPARβ/δ, each with distinct tissue distribution and functions. nih.govencyclopedia.pub

PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney, where it upregulates genes involved in fatty acid oxidation. mdpi.comencyclopedia.pub PPARγ is predominantly found in adipose tissue and plays a crucial role in adipogenesis and insulin (B600854) sensitization. wikipedia.orgnih.gov While direct ligand-binding studies for 5-oxomyristic acid methyl ester are not extensively documented, other related oxo-fatty acids have been identified as potent PPAR ligands. For instance, 5-oxo-eicosatetraenoic acid (5-oxo-ETE), a 5-lipoxygenase product, is a known activator of PPARγ. wikipedia.org The activation of PPARs by fatty acid derivatives underscores a critical link between lipid metabolism and the transcriptional control of energy homeostasis. nih.gov

Table 1: Overview of Peroxisome Proliferator-Activated Receptors (PPARs)

| Receptor | Key Functions | Primary Tissue Expression | Known Activators (Examples) |

|---|---|---|---|

| PPARα | Regulates fatty acid oxidation, lipid and glucose homeostasis, and inflammation. mdpi.comencyclopedia.pub | Liver, kidney, heart, muscle, adipose tissue. wikipedia.orgencyclopedia.pub | Fibrates, free fatty acids, leukotriene B4. wikipedia.org |

| PPARγ | Controls adipogenesis, insulin sensitivity, glucose metabolism, and inflammation. nih.gov | Adipose tissue, macrophages, colon. wikipedia.orgnih.gov | Thiazolidinediones, prostaglandin (B15479496) J2, 5-oxo-ETE. wikipedia.org |

| PPARβ/δ | Enhances fatty acid metabolism and is involved in wound healing and inflammation. nih.gov | Expressed in many tissues, including brain, adipose tissue, and skin. wikipedia.org | Various synthetic ligands and fatty acids. |

In the microbial world, cell-to-cell communication, or quorum sensing (QS), allows bacteria to coordinate gene expression and collective behaviors. nih.gov This communication relies on the production and detection of small signaling molecules called autoinducers. In many Gram-negative bacteria, a prominent class of QS molecules is the N-acyl-homoserine lactones (AHLs). nih.gov

Notably, several of these AHLs feature an oxo group at the C-3 position of the acyl chain, similar to the structure of 5-oxomyristic acid. For example, N-3-oxo-dodecanoyl-L-homoserine lactone (3-oxo-C12-HSL) is a well-characterized QS molecule used by pathogens like Pseudomonas aeruginosa. nih.gov The structural analogy between oxo-fatty acids and these critical bacterial signals suggests a potential for crosstalk or interference. Research has shown that certain acyl-homoserine lactones can modulate functions in mammalian cells, indicating that these microbial signals can have cross-kingdom effects. nih.gov This raises the possibility that oxo-fatty acids like 5-oxomyristic acid or its derivatives could act as signaling compounds within or between microbial communities, potentially influencing behaviors such as biofilm formation and virulence factor production, which are often regulated by QS systems. nih.gov

Microbial Metabolism and Biotransformation of Oxo-Fatty Acids

Microorganisms possess sophisticated enzymatic machinery to metabolize fatty acids for energy and to synthesize various lipid molecules required for cellular structures. The biotransformation of oxo-fatty acids is integrated into these core metabolic pathways.

The primary pathway for fatty acid degradation in bacteria is beta-oxidation. numberanalytics.comresearchgate.net This cyclical process systematically shortens the fatty acid chain by two carbons in each round, generating acetyl-CoA, NADH, and FADH2. youtube.com The acetyl-CoA can then enter the citric acid cycle for energy production. numberanalytics.comresearchgate.net

The beta-oxidation cycle consists of four core reactions:

Dehydrogenation: An acyl-CoA dehydrogenase introduces a double bond between the alpha and beta carbons. youtube.com

Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond, forming a hydroxyl group on the beta carbon. youtube.com

Oxidation: A hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto (oxo) group, which is the step that forms a 3-ketoacyl-CoA intermediate. youtube.comyoutube.com

Thiolysis: A thiolase enzyme cleaves the 3-ketoacyl-CoA, releasing a molecule of acetyl-CoA and an acyl-CoA chain that is two carbons shorter. youtube.comresearchgate.net

Ketonization, or the formation of ketone bodies, occurs primarily in the liver mitochondria of animals but can also be a metabolic route in certain microorganisms. youtube.com It begins with the condensation of two acetyl-CoA molecules, effectively reversing the final step of beta-oxidation, to eventually produce ketone bodies like acetoacetate. youtube.com

The biosynthesis and modification of fatty acids, including oxo-derivatives, are carried out by a suite of specific enzymes. In bacteria, fatty acid synthesis is typically managed by the Type II fatty acid synthase (FAS-II) system, which involves several discrete, monofunctional enzymes. nih.gov

Key enzymes in bacterial fatty acid metabolism include:

Acetyl-CoA Carboxylase (ACC): Catalyzes the first committed step in fatty acid synthesis, producing malonyl-CoA. researchgate.netnih.gov

FabD (Malonyl-CoA:ACP transacylase): Transfers the malonyl group from malonyl-CoA to the acyl carrier protein (ACP). researchgate.netnih.gov

FabH (β-ketoacyl-ACP synthase III): Initiates the elongation cycle by condensing an acyl-CoA primer (like acetyl-CoA) with malonyl-ACP. nih.govnih.gov The substrate specificity of FabH often determines whether the bacterium produces straight-chain or branched-chain fatty acids. nih.gov

FabG (β-ketoacyl-ACP reductase): Reduces the β-ketoacyl-ACP intermediate to a β-hydroxyacyl-ACP during the elongation cycle of synthesis. nih.gov

Acyl-CoA Dehydrogenases (e.g., FadE): Catalyze the initial dehydrogenation step in beta-oxidation. numberanalytics.com

3-hydroxyacyl-CoA Dehydrogenase (e.g., FadB): Responsible for the oxidation step in beta-oxidation that forms the characteristic oxo group on the beta carbon of the fatty acid chain. youtube.com

3-ketoacyl-CoA thiolase (e.g., FadA): Executes the final cleavage step in the beta-oxidation cycle. researchgate.net

Table 2: Key Enzymes in Bacterial Fatty Acid Metabolism

| Enzyme/System | Pathway | Function |

|---|---|---|

| Acetyl-CoA Carboxylase (ACC) | Synthesis | Carboxylates acetyl-CoA to form malonyl-CoA. researchgate.netnih.gov |

| Fatty Acid Synthase (FAS-II) | Synthesis | A multi-enzyme system that elongates the fatty acid chain. nih.gov |

| FabH | Synthesis | Initiates synthesis by condensing acetyl-CoA with malonyl-ACP. nih.gov |

| FabG | Synthesis | Reduces β-ketoacyl groups during the synthesis cycle. nih.gov |

| Acyl-CoA Dehydrogenase | Degradation | Catalyzes the first oxidation step in β-oxidation. youtube.com |

| 3-hydroxyacyl-CoA Dehydrogenase | Degradation | Catalyzes the second oxidation step, forming a β-ketoacyl-CoA. youtube.comyoutube.com |

| Thiolase (FadA) | Degradation | Cleaves β-ketoacyl-CoA to release acetyl-CoA. researchgate.net |

The metabolism of fatty acids is intrinsically linked to the maintenance of bacterial membrane homeostasis. nih.govnih.gov Bacteria must adapt the composition of their cell membranes in response to environmental stresses like temperature changes to maintain optimal fluidity and function. frontiersin.org This is achieved by regulating the types of fatty acids incorporated into membrane phospholipids, such as adjusting the ratio of saturated to unsaturated fatty acids or straight-chain to branched-chain fatty acids. nih.govnih.gov

The regulation of these metabolic pathways is tightly controlled by transcriptional regulators. In Escherichia coli, the FadR protein is a key player, repressing the genes for fatty acid degradation (the fad regulon) and also regulating the synthesis of unsaturated fatty acids. researchgate.netnih.gov In Bacillus subtilis, two main regulators are FapR, which represses fatty acid and phospholipid biosynthesis, and FadR, which represses degradation. researchgate.netnih.gov The intracellular levels of metabolic intermediates, such as long-chain acyl-CoAs and malonyl-CoA, act as signals that bind to these regulators, thereby modulating gene expression to meet the cell's metabolic needs and maintain membrane integrity. researchgate.netnih.gov Therefore, the breakdown or synthesis of molecules like 5-oxomyristic acid is part of a larger, regulated network essential for bacterial survival. nih.gov

Studies on Antimicrobial Activity and Associated Molecular Mechanisms

N-acylated amino acid methyl esters, a class of compounds structurally related to this compound, have demonstrated notable antimicrobial properties. uctm.edunih.gov These amphiphilic molecules, characterized by a hydrophilic amino acid head group and a lipophilic fatty acid tail, exhibit activity against a range of microorganisms. uctm.edu Cationic derivatives, in particular those containing arginine and lysine (B10760008), have been a significant focus of research and have shown promising antimicrobial efficacy. uctm.edu

The antimicrobial activity of these compounds is influenced by the length of the acyl chain, with studies indicating a peak in activity for homologues with 14 carbon atoms. For instance, N-acyl arginine methyl esters have been shown to possess effective antimicrobial properties. psu.edu Similarly, N-acyl lysine methyl esters have also been proven to display antimicrobial capabilities. uctm.edu The structural design of these molecules, which facilitates interaction with lipid bilayers, is a key determinant of their antimicrobial action. mdpi.com

Research has also explored the antimicrobial potential of various N-acylated amino acid derivatives against both Gram-positive and Gram-negative bacteria. For example, N-(4-Nitrophenyl)-L-proline and N-(4-Nitrophenyl)-L-valine have shown significant zones of inhibition against several bacterial strains, in some cases exceeding that of the antibiotic streptomycin (B1217042). mdpi.com The presence of an aromatic ring and specific functional groups, such as the nitro group, has been suggested to contribute to their enhanced bioactivities. mdpi.com

Some N-acylated amino acids isolated from marine bacteria, such as those from the Roseobacter group, have also exhibited antimicrobial activity. nih.govnih.gov These findings highlight the potential of these naturally occurring compounds as a source for new antimicrobial agents.

Table 1: Examples of N-acylated Amino Acid Derivatives and their Antimicrobial Activity

| Compound/Derivative Class | Key Findings | References |

|---|---|---|

| N-acyl arginine methyl esters | Effective antimicrobial properties, with peak activity for the 14-carbon homologue. | psu.edu |

| N-acyl lysine methyl esters | Proven to display antimicrobial properties. | uctm.edu |

| N-(4-Nitrophenyl)-L-proline | Showed higher zones of inhibition than streptomycin against several bacterial strains. | mdpi.com |

| N-(4-Nitrophenyl)-L-valine | Demonstrated significant antibacterial activity, particularly against Staphylococcus aureus. | mdpi.com |

| N-acylated amino acid methyl esters from Roseobacter | Exhibited antimicrobial activity. | nih.govnih.gov |

The primary mechanism of action for the antimicrobial activity of N-acylated amino acid methyl esters is believed to be the disruption of bacterial cell membranes. mdpi.com Their amphiphilic nature allows them to insert into the lipid bilayer of bacterial membranes, leading to a loss of membrane integrity and subsequent cell death. mdpi.com The positive charge of cationic derivatives enhances their interaction with the negatively charged components of bacterial membranes, further facilitating this disruptive process. mdpi.com

Structural features play a crucial role in this interaction. The presence of aromatic groups, for instance, has been reported to improve the interaction of these surfactants with the lipid bilayer. mdpi.com The length of the fatty acid chain is also a critical factor, as it influences the compound's ability to intercalate into the membrane. psu.edu

Beyond direct membrane disruption, it is proposed that these compounds may interfere with other essential cellular processes. The structural similarity of some N-acylated amino acid methyl esters to N-acylhomoserine lactones (AHLs), which are signaling molecules involved in bacterial quorum sensing, suggests a potential for interference with these communication systems. nih.govnih.gov Quorum sensing regulates various bacterial functions, including virulence factor production and biofilm formation. By acting as antagonists to AHL receptors, these compounds could disrupt these coordinated bacterial behaviors. nih.gov

Furthermore, the inhibition of virulence gene expression through interaction with key regulatory proteins, such as the receptor histidine kinase AgrC in Staphylococcus aureus, has been observed with related compounds. nih.gov This suggests that N-acylated derivatives may also exert their antimicrobial effects by targeting specific cellular pathways involved in pathogenicity.

Derivatives and Analogs of 5 Oxomyristic Acid Methyl Ester for Targeted Research

Synthesis and Biological Evaluation of Structural Analogs

The synthesis of structural analogs allows for a detailed investigation into how different parts of the molecule contribute to its biological function. Key modifications include altering the fatty acid chain length and repositioning the oxo-group.

Investigation of chain length modifications and their impact on biological roles

The length of the fatty acid chain is a critical determinant of a lipid's physicochemical properties and, consequently, its biological activity. nih.govresearchgate.net Altering the carbon chain length of oxo-fatty acid methyl esters (oxo-FAMEs) is a key strategy to understand their structure-activity relationship. In fatty acid biosynthesis, the regulation of chain length is a tightly controlled process, highlighting its importance. nih.gov

Research on various fatty acid methyl esters has shown that chain length significantly influences properties such as viscosity, boiling point, and energy content. iscientific.orgresearchgate.net These physical changes directly impact how the molecules interact with biological systems. For instance:

Membrane Interaction: The length of the acyl chain affects how the molecule partitions into and interacts with cell membranes. Shorter chains may exhibit greater aqueous solubility, while longer chains will be more hydrophobic.

Enzyme Specificity: Enzymes that metabolize fatty acids often have specificity for certain chain lengths. Modifying the chain could alter the binding affinity and turnover rate by metabolic enzymes. nih.gov

Biological Activity: Studies on starch-protein-fatty acid complexes have demonstrated that shorter chain fatty acids favor the formation of these ternary complexes. nih.gov This principle suggests that chain length modifications in oxo-FAMEs could similarly influence their ability to form complexes with other biological macromolecules, thereby modulating their activity.

While direct studies optimizing the chain length of 5-Oxomyristic acid methyl ester are not extensively documented, the principles governing fatty acids suggest that both shorter and longer chain analogs would exhibit distinct biological profiles.

Studies on positional isomers of the oxo-group (e.g., 4-oxolauric acid, 10-oxomyristic acid)

The position of the functional oxo-group along the fatty acid backbone is another critical structural feature that can dramatically alter biological activity. The study of positional isomers, where the carbonyl group is moved to a different carbon, can reveal insights into the specific steric and electronic requirements for molecular recognition by cellular targets.

The analysis of positional isomers is a well-established practice for other classes of fatty acids, such as monounsaturated and hydroxylated fatty acids. nih.govnih.gov For example, sophisticated mass spectrometry techniques have been developed to identify and quantify a wide array of positional isomers of hydroxy fatty acids in environmental samples. researchgate.net These studies show that different isomers can have unique origins and distributions, implying distinct biological or chemical roles. nih.govresearchgate.net

Receptor Binding: If the molecule acts on a specific receptor, the precise positioning of the oxo-group may be essential for fitting into the binding pocket.

Metabolic Stability: The position of the oxo-group could influence the molecule's susceptibility to enzymatic degradation.

While the concept is biologically significant, specific comparative studies detailing the synthesis and biological evaluation of positional isomers of this compound, such as 4-oxolauric acid and 10-oxomyristic acid, are not prominent in the current body of research.

Rational design of functionalized analogs for chemical biology probes

To investigate the detailed molecular journey and interactions of this compound within a biological system, researchers can design and synthesize functionalized analogs to serve as chemical biology probes. These probes are engineered with reporter tags, such as fluorescent dyes or affinity labels (e.g., biotin), that allow for their detection and isolation.

A common strategy involves attaching a functional group via a linker to a part of the molecule that is not critical for its biological activity. Research on other lipid-like molecules provides a blueprint for this approach. For instance, in the development of anti-HIV agents, fluorescent derivatives of nucleoside analogs were synthesized to study their cellular uptake. nih.gov A lipophilic fluorescent analog with a long fatty acid chain showed significantly higher cellular uptake, confirming that the fatty acid moiety improved cellular penetration. nih.gov

Applying this to this compound, one could envision synthesizing analogs such as:

Fluorescent Probes: Attaching a fluorophore (e.g., NBD or BODIPY) to the omega (ω) end of the myristic acid chain. This would allow for visualization of the molecule's uptake, subcellular localization, and trafficking using fluorescence microscopy.

Affinity Probes: Incorporating a biotin (B1667282) tag would enable the identification of binding partners. After introducing the biotinylated analog to cells or cell lysates, any proteins that bind to it could be pulled down using streptavidin-coated beads and identified by mass spectrometry.

These rationally designed probes are invaluable tools for elucidating the specific pathways and protein interactions of oxo-FAMEs, moving beyond general biological effects to a precise molecular understanding.

N-Acylated Amino Acid Methyl Ester Derivatives (NAMEs)

N-Acylated Amino Acid Methyl Ester Derivatives (NAMEs) are a class of compounds structurally related to oxo-FAMEs, where a fatty acid is linked via an amide bond to the nitrogen of an amino acid methyl ester. These compounds have been identified as natural products and are subjects of growing research interest. nih.govmdpi.com

Synthesis and structural variations, including N-acyl-2-aminobutyric acid methyl esters and N-acylglycine methyl esters

Recent discoveries have expanded the known diversity of NAMEs. Studies on marine bacteria from the Roseobacter group have identified novel derivatives, including N-acyl-2-aminobutyric acid methyl esters (NABMEs) and N-acylglycine methyl esters (NAGMEs). nih.gov These compounds were initially detected in low amounts in bacterial cultures using Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov

The structural identification of these novel NAMEs was confirmed through chemical synthesis. nih.gov The synthesis provides the pure compounds necessary for verifying their structure and for conducting detailed biological evaluations. The general synthetic approach involves the acylation of the corresponding amino acid methyl ester.

The structural variations found in nature and created through synthesis include differences in both the acyl chain and the amino acid component.

Table 1: Examples of N-Acylated Amino Acid Methyl Ester Derivatives (NAMEs)

| Compound Class | Amino Acid Component | Example Acyl Chain | Source |

| N-acyl-2-aminobutyric acid methyl esters (NABME) | 2-Aminobutyric Acid | C14:0 | Marine Roseobacter group bacteria nih.gov |

| N-acylglycine methyl esters (NAGME) | Glycine | C14:0, C16:1 | Marine Roseobacter group bacteria nih.gov |

| N-acylvaline methyl esters (NAVME) | Valine | C14:0 | Marine Roseobacter group bacteria nih.gov |

| N-acylalanine methyl esters (NAMEs) | Alanine | 13-methyltetradecanoyl | Marine Roseobacter group bacteria nih.gov |

| N-acyl glycines (NAGlys) | Glycine | Arachidonoyl (C20:4) | Mammalian tissues mdpi.com |

This table is based on data from cited research and is not exhaustive.

Comparative biological studies of NAMEs in relation to oxo-FAMEs

While direct comparative studies between NAMEs and oxo-FAMEs are limited, the biological activities of newly synthesized NAMEs have been investigated. Several of these compounds exhibit notable antimicrobial properties. nih.gov

For example, a synthesized N-acylglycine methyl ester derivative (N-(3-hydroxytetradecanoyl)glycine methyl ester) showed good activity against several Gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus, as well as the fungus Mucor hiemalis. nih.gov An N-acyl-2-aminobutyric acid derivative also demonstrated activity against these organisms. nih.gov

Table 2: Antimicrobial Activity of Selected Synthesized NAMEs

| Compound | Target Organism | Activity Level |

| N-(3-OH-C14:0)-Gly-Me (Glycine derivative) | Bacillus subtilis | Good nih.gov |

| N-(3-OH-C14:0)-Gly-Me (Glycine derivative) | Staphylococcus aureus | Good nih.gov |

| N-(3-OH-C14:0)-Gly-Me (Glycine derivative) | Micrococcus luteus | Good nih.gov |

| N-(3-OH-C14:0)-Gly-Me (Glycine derivative) | Mucor hiemalis | Good nih.gov |

| N-(3-OH-C14:0)-Abu-Me (2-aminobutyric acid derivative) | Bacillus subtilis | Active nih.gov |

| N-(3-OH-C14:0)-Val-Me (Valine derivative) | Various | Virtually inactive nih.gov |

Activity levels are as described in the source publication. "Me" refers to a methyl ester.

The structural similarity and comparable lipophilicity between NAMEs and N-acylhomoserine lactones (AHLs), which are well-known quorum sensing molecules, have led to speculation that NAMEs may also function as signaling compounds in the complex chemical ecology of marine bacteria. nih.gov

A direct comparison to the biological roles of oxo-FAMEs is an important area for future research. Such studies would clarify whether these two classes of fatty acid derivatives have overlapping, distinct, or synergistic functions in biological systems.

Heterocyclic Carboxylic Acid Methyl Ester Derivatives

The exploration of heterocyclic compounds derived from or analogous to the core structure of this compound offers a rich field for discovering novel molecules with tailored biological activities. The incorporation of heterocyclic rings, such as isoxazoles, introduces unique electronic and steric properties, which can profoundly influence the compound's interaction with biological targets. These modifications are a key strategy in medicinal chemistry for optimizing lead compounds.

The synthesis of isoxazole (B147169) carboxylic acid methyl ester derivatives is a focal point of research aimed at developing new therapeutic agents. nih.govnih.gov These compounds are of particular interest due to the versatile biological activities exhibited by the isoxazole moiety, including antitubercular, anti-inflammatory, and anticancer properties. acs.orgresearchgate.net

A notable approach to synthesizing isoxazole-4-carboxylic acid derivatives involves a domino isoxazole-isoxazole isomerization. acs.orgnih.gov This method utilizes an iron(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles to produce isoxazole-4-carboxylic esters in good yields. acs.orgnih.gov The reaction conditions can be controlled to produce either isoxazole or oxazole (B20620) derivatives, highlighting the synthetic versatility of this pathway. acs.orgacs.orgnih.gov Specifically, the isomerization of 4-acyl-5-methoxyisoxazoles in dioxane at 105 °C leads to isoxazole-4-carboxylic esters, while milder conditions can yield transient 2-acyl-2-(methoxycarbonyl)-2H-azirines. acs.orgnih.gov These azirines can then be quantitatively isomerized to isoxazoles under catalytic conditions. acs.orgnih.gov

In the context of biological evaluation, research has focused on the antitubercular potential of isoxazole carboxylic acid methyl ester derivatives. nih.govnih.gov A series of urea (B33335) and thiourea (B124793) derivatives of 5-phenyl-3-isoxazolecarboxylic acid methyl esters have been synthesized and tested for their activity against Mycobacterium tuberculosis (Mtb). nih.govnih.gov Many of these compounds demonstrated potent in vitro activity against both drug-susceptible and drug-resistant strains of Mtb. nih.gov

For instance, a 3,4-dichlorophenyl urea derivative exhibited a minimum inhibitory concentration (MIC) of 0.25 µg/mL, while a 4-chlorophenyl thiourea congener showed an MIC of 1 µg/mL. nih.govnih.gov These compounds were also found to have low toxicity against Vero cells, indicating a favorable selectivity profile. nih.govnih.gov Further optimization of a hit compound led to a lead molecule with potent inhibition of both drug-susceptible Mtb (MIC of 0.12 μg/mL) and drug-resistant Mtb (MIC of 0.25-0.5 μg/mL), with a high selectivity index of over 80. nih.gov The structure-activity relationship (SAR) studies revealed that the isoxazole ester moiety is crucial for the observed anti-TB activity. nih.gov

The following table summarizes the biological activity of selected isoxazole carboxylic acid methyl ester derivatives against M. tuberculosis H37Rv.

| Compound Derivative | Linker | Substituent | MIC (µg/mL) |

| Urea | - | 3,4-Dichlorophenyl | 0.25 |

| Thiourea | - | 4-Chlorophenyl | 1.0 |

| Quinoline Carboxamide | - | - | 0.12 |

This data underscores the potential of isoxazole carboxylic acid methyl ester-based derivatives as a promising class of compounds for the development of new antitubercular agents. nih.govnih.govnih.gov

Future Directions and Emerging Research Avenues for 5 Oxomyristic Acid Methyl Ester Research

Development of Novel Stereoselective Synthetic Strategies for Oxo-FAMEs

The precise arrangement of atoms in space, or stereochemistry, is crucial for the biological activity of oxo-FAMEs. Therefore, a major focus of future research is the development of new and efficient methods for synthesizing specific stereoisomers of these compounds. Current strategies often rely on biocatalyzed aldol (B89426) reactions, which use enzymes to create specific carbon-carbon bonds with high selectivity. nih.gov Future work will likely expand on these methods, exploring new enzymes and reaction conditions to produce a wider variety of oxo-FAMEs with defined stereochemistry. nih.govyoutube.com Lewis acid-catalyzed reactions also show promise for creating specific ring structures found in some oxo-FAMEs. nih.gov The ability to synthesize specific isomers will be critical for accurately studying their individual biological roles.

Advanced Analytical Techniques for the Detection and Quantification of Low-Abundance Oxo-FAMEs in Complex Biological Matrices

Oxo-FAMEs are often present in very low concentrations within complex biological samples, making their detection and measurement a significant challenge. Future research will necessitate the development of more sensitive and sophisticated analytical techniques. Methods combining high-performance liquid chromatography (HPLC) with tandem mass spectrometry (MS/MS) are becoming increasingly powerful for detecting and quantifying low levels of specific molecules. mdpi.comnih.gov

Advanced mass spectrometry techniques like Data-Independent Acquisition (DIA) and BoxCar have shown success in analyzing low-abundance proteins and could be adapted for oxo-FAMEs. mdpi.com These methods improve the dynamic range and sensitivity of detection. mdpi.com Furthermore, innovative sample preparation techniques, such as those that remove high-abundance interfering substances, will be crucial for isolating and concentrating these rare molecules for analysis. nih.govnih.gov

In-depth Elucidation of Specific Enzymatic Pathways for Oxo-Fatty Acid Biosynthesis and Catabolism

A fundamental understanding of how oxo-fatty acids are made and broken down in the body is essential. Fatty acid synthesis is a cyclical process involving a suite of enzymes that build up fatty acid chains. aocs.orgwikipedia.orgnih.gov The breakdown, or catabolism, of fatty acids occurs through a similar but reverse pathway called beta-oxidation. wikipedia.orgnih.gov

Future research will focus on identifying the specific enzymes responsible for creating the oxo group at different positions on the fatty acid chain. This includes enzymes like ketoacyl synthases and ketoacyl reductases. aocs.org Understanding the regulation of these enzymatic pathways will provide insight into how the levels of specific oxo-FAMEs are controlled in health and disease.

Identification and Characterization of Novel Biological Receptors and Molecular Targets for Oxo-Myristic Acid Methyl Esters

To exert their biological effects, oxo-FAMEs must interact with specific proteins or receptors in the cell. A key area of future research is the identification and characterization of these molecular targets. Some oxo-eicosatetraenoic acids (oxo-ETEs) are known to act through G-protein coupled receptors (GPCRs), such as the OXE receptor for 5-oxo-ETE. nih.gov It is likely that oxo-myristic acid methyl esters also have specific receptors that mediate their signaling functions.

Identifying these receptors will be crucial for understanding the downstream effects of 5-oxomyristic acid methyl ester and for developing drugs that can either mimic or block its actions. Peroxisome proliferator-activated receptors (PPARs) are another potential class of receptors that could be activated by oxo-FAMEs. nih.gov

Application of Integrative Omics Technologies (e.g., Lipidomics, Metabolomics) to Understand Oxo-Fatty Acid Dynamics

The "omics" revolution provides powerful tools to study the complex interplay of molecules in biological systems. frontiersin.org Lipidomics and metabolomics, which involve the large-scale study of lipids and metabolites, respectively, will be invaluable for understanding the dynamics of oxo-fatty acids. These technologies can provide a comprehensive snapshot of the changes in various lipids and metabolites in response to different stimuli or in disease states. nih.govnih.gov

By integrating data from lipidomics and metabolomics with other omics data, such as genomics and proteomics, researchers can build a more complete picture of the role of this compound and other oxo-FAMEs in cellular processes. frontiersin.org This integrated approach will help to uncover novel pathways and networks influenced by these signaling molecules.

Rational Design and Synthesis of Oxo-FAME Analogs for Specific Research Applications in Chemical Genetics and Pathway Perturbation

Once the biological targets and pathways of this compound are better understood, researchers can begin to design and synthesize analogs, or structurally similar molecules, for specific research purposes. This approach, known as chemical genetics, uses small molecules to perturb biological pathways and study the resulting effects.

These synthetic analogs could be designed to be more potent, more selective, or to have a longer-lasting effect than the natural compound. arkat-usa.orgnih.gov They could also be modified with chemical tags to allow for easier tracking and identification of their binding partners within the cell. This will be a powerful strategy for dissecting the precise molecular mechanisms of oxo-FAME action.

Q & A

Q. How can researchers optimize the synthesis of 5-oxomyristic acid methyl ester in laboratory settings?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For example, adjusting temperature (105–115°C) and time (3–6 hours) can significantly influence yield, as demonstrated in kinetic studies of similar methyl ester syntheses. Monitoring reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) allows real-time adjustments. Experimental validation of calculated vs. observed yields (e.g., ±0.2 deviation at equilibrium) ensures reproducibility .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is critical for identifying methyl esters, as shown in FAME (fatty acid methyl ester) analyses. Polar capillary columns (e.g., SP™-2560) resolve structural isomers, while retention indices and spectral libraries (e.g., Wiley/NIST) confirm compound identity. Nuclear magnetic resonance (NMR) spectroscopy, particularly -NMR, provides additional structural validation by resolving carbonyl and ester groups .

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should include accelerated degradation tests under controlled temperature (-20°C to 25°C) and humidity. Monitor oxidative degradation via peroxide value assays or GC headspace analysis for volatile byproducts. Long-term stability (>4 years) can be inferred from analogous methyl esters stored in inert atmospheres, with periodic NMR/GC-MS checks for structural integrity .

Advanced Research Questions

Q. What kinetic models are applicable to simulate the two-step synthesis of this compound?

- Methodological Answer : Universal kinetic models for biodiesel synthesis (e.g., triglyceride transesterification) can be adapted. A two-step mechanism involving acyl-group transfer and esterification can be modeled using Arrhenius parameters derived from experimental rate constants. Validate the model by comparing simulated vs. experimental yields at multiple temperatures (e.g., 105–115°C), ensuring <5% error margins .

Q. How can researchers resolve contradictions in experimental vs. computational data for reaction yields?

- Methodological Answer : Discrepancies often arise from unaccounted side reactions (e.g., hydrolysis or isomerization). Perform sensitivity analysis on kinetic models to identify dominant pathways. For example, at 115°C, side-product formation (e.g., decarboxylated derivatives) may reduce primary ester yields. Use high-resolution LC-MS or -NMR to quantify byproducts and refine computational assumptions .

Q. What strategies are recommended for identifying degradation products of this compound in environmental matrices?

- Methodological Answer : Employ non-targeted screening via liquid chromatography-quadrupole time-of-flight (LC-QTOF) MS to detect oxidation products (e.g., hydroxy or epoxy derivatives). Combine with stable isotope tracing (-labeled esters) to track degradation pathways. Statistical validation using principal component analysis (PCA) can distinguish artifact peaks from true degradation signals .

Q. How should researchers design experiments to validate the biological relevance of this compound in metabolic studies?

- Methodological Answer : Use isotopic labeling (e.g., or ) to trace ester incorporation into lipid pools in vitro/in vivo. Pair with targeted metabolomics (LC-MS/MS) to quantify downstream metabolites. Control for esterase activity by including inhibitors (e.g., phenylmethylsulfonyl fluoride) to confirm enzymatic vs. non-enzymatic hydrolysis .

Data Presentation and Reproducibility

Q. What guidelines ensure reproducibility in reporting synthetic protocols for methyl esters?

- Methodological Answer : Follow journal-specific standards (e.g., Beilstein Journal of Organic Chemistry):

- Include detailed experimental procedures (solvents, catalysts, purification steps).

- Report yields as mean ± standard deviation from triplicate trials.

- Provide raw spectral data (NMR/GC-MS) in supplementary materials with peak assignments .

Q. How can researchers statistically validate chromatographic data for methyl ester quantification?

- Methodological Answer : Apply ANOVA to assess intra- and inter-day variability in GC retention times. Use calibration curves with internal standards (e.g., methyl heptadecanoate) to correct for injection volume errors. Report limits of detection (LOD) and quantification (LOQ) based on signal-to-noise ratios (S/N ≥3 for LOD; S/N ≥10 for LOQ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.